molecular formula C11H14F2O2 B1419605 4,4-Difluoroadamantane-1-carboxylic acid CAS No. 438017-43-7

4,4-Difluoroadamantane-1-carboxylic acid

Cat. No. B1419605
M. Wt: 216.22 g/mol
InChI Key: STPITGHNDOOTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoroadamantane-1-carboxylic acid is a chemical compound with the CAS Number: 438017-43-7 . It has a molecular weight of 216.23 and its IUPAC name is 4,4-difluoro-1-adamantanecarboxylic acid . It is a white solid and is used for research purposes .


Molecular Structure Analysis

The InChI code for 4,4-Difluoroadamantane-1-carboxylic acid is 1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4,4-Difluoroadamantane-1-carboxylic acid is a white solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Environmental Biodegradability and Degradation Pathways

Microbial Degradation of Polyfluoroalkyl Chemicals Research suggests that polyfluoroalkyl chemicals, which may include structures similar to 4,4-Difluoroadamantane-1-carboxylic acid, undergo microbial degradation in the environment. The degradation process involves abiotic and microbial degradation of non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties, resulting in the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This study emphasizes the significance of understanding the environmental fate, degradation pathways, and potential toxic profiles of these compounds (Liu & Avendaño, 2013).

Emission Sources and Global Distribution

Global Emission Inventories of Perfluoroalkyl Carboxylic Acid Homologues A comprehensive analysis of the global emissions of C4-C14 perfluoroalkyl carboxylic acid (PFCA) homologues highlights the significant industrial and commercial sources of these compounds. The study details the geographical shift of industrial sources and the differential contributions of various sources over time, indicating the complex nature of PFCA emissions and their potential environmental impact (Wang et al., 2014).

Electrochemical Mineralization

Electrochemical Mineralization of Perfluorocarboxylic Acids Research into the electrochemical mineralization of environmentally persistent perfluorinated carboxylic acids (PFCAs) using Ce-doped modified porous nanocrystalline PbO2 film electrode provides insights into potential treatment methods for contaminated wastewater. The study explores the degradation kinetics and the formation of degradation intermediates, presenting a possible pathway for the electrochemical treatment of PFCAs (Niu et al., 2012).

Exposure Sources and Health Risks

Occurrence of Perfluorinated Carboxylic Acids in Personal Care Products The presence of perfluorinated carboxylic acids (PFCAs) in personal care products indicates a potential source of human exposure to these compounds. The study quantifies PFCA concentrations in cosmetics and sunscreens, shedding light on the pathways through which humans may be exposed to these substances and the potential health risks associated with their use (Fujii et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,4-difluoroadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPITGHNDOOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672590
Record name 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoroadamantane-1-carboxylic acid

CAS RN

438017-43-7
Record name 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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